molecular formula C7H12S2 B13973795 Bicyclo[2.2.1]heptane-2,6-dithiol CAS No. 89892-76-2

Bicyclo[2.2.1]heptane-2,6-dithiol

Cat. No.: B13973795
CAS No.: 89892-76-2
M. Wt: 160.3 g/mol
InChI Key: FFQIEEZJIHXEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Norbornanedithiol is an organosulfur compound derived from norbornane, a bicyclic hydrocarbon. This compound features two thiol groups (-SH) attached to the 2 and 6 positions of the norbornane skeleton. Thiol groups are known for their strong odor and reactivity, making 2,6-norbornanedithiol a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-norbornanedithiol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the norbornane skeleton. Subsequent functionalization introduces the thiol groups at the desired positions. One common method involves the use of thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions to introduce the thiol groups .

Industrial Production Methods

Industrial production of 2,6-norbornanedithiol may involve large-scale Diels-Alder reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Norbornanedithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form norbornane derivatives with reduced sulfur functionalities.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Disulfides: Formed through oxidation of thiol groups.

    Sulfonic Acids: Formed through further oxidation.

    Substituted Norbornanes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Norbornanedithiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent due to its reactive thiol groups.

    Industry: Utilized in the production of specialty chemicals, adhesives, and coatings

Mechanism of Action

The mechanism of action of 2,6-norbornanedithiol is primarily based on the reactivity of its thiol groups. These groups can form covalent bonds with various biomolecules, leading to changes in their structure and function. The thiol groups can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Norbornanedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct reactivity and properties compared to other norbornane derivatives. This makes it particularly useful in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

89892-76-2

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,6-dithiol

InChI

InChI=1S/C7H12S2/c8-6-2-4-1-5(6)7(9)3-4/h4-9H,1-3H2

InChI Key

FFQIEEZJIHXEIC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C(C2)S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.